Compounds containing 1,2,4-oxadiazole rings are heterocyclic compounds. They are widely studied in medicinal chemistry due to their diverse biological activities, including [, ]:
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with notable structural features that suggest potential biological activities. It contains a methoxyphenyl group, a cyclohexyl moiety, and an oxadiazole ring, which are common in compounds explored for pharmaceutical applications. The compound is classified under the category of carboxamides and oxadiazoles, both of which are known for their diverse biological activities.
Source: The compound's detailed chemical structure can be referenced through its CAS number 2380186-90-1, and it is cataloged in various chemical databases such as ChemSrc and PubChem .
The synthesis of 1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions. The general method may include:
Technical details regarding specific reagents, solvents, and reaction conditions (temperature, time) would be essential for replicating the synthesis in a laboratory setting.
The molecular formula of 1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is , with a molecular weight of approximately 366.45 g/mol.
COc1ccc(N2CC(C(=O)Nc3ccc(C(=O)N4CCN(c5ccccc5C)CC4)cc3)CC2=O)cc1
, which provides insights into its connectivity and stereochemistry .The compound may participate in several chemical reactions due to its functional groups:
Technical details would involve specific conditions such as pH levels, temperature ranges, and catalysts used.
The mechanism of action for this compound is not extensively documented but can be hypothesized based on its structure:
Data supporting these mechanisms would require experimental validation through pharmacological studies.
Relevant data from experimental studies would enhance understanding of these properties.
The compound has potential scientific uses in various fields:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5